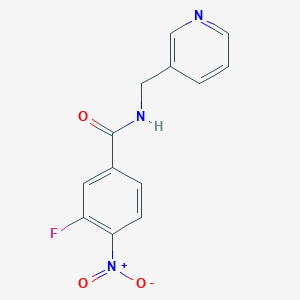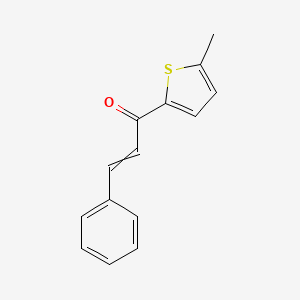
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-
概要
説明
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- typically involves the reaction of 5-methylthiophene-2-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
類似化合物との比較
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- can be compared with other thiophene derivatives, such as:
2-(5-Methylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Known for its corrosion inhibition properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease
The uniqueness of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
特性
分子式 |
C14H12OS |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
AOUMOFQEBZGSPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine](/img/structure/B8733043.png)
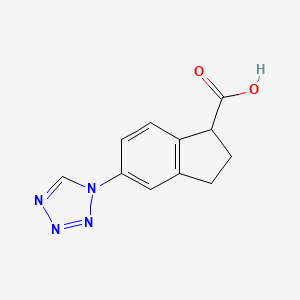
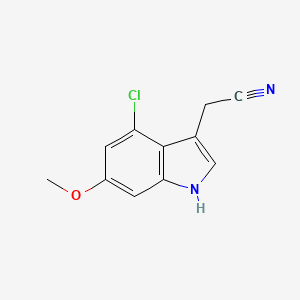
![9-methoxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B8733052.png)

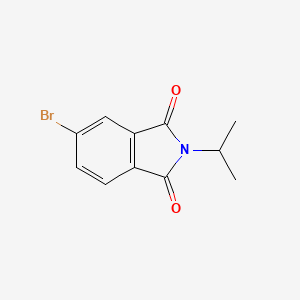
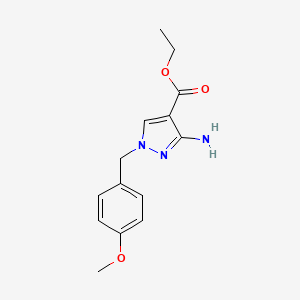
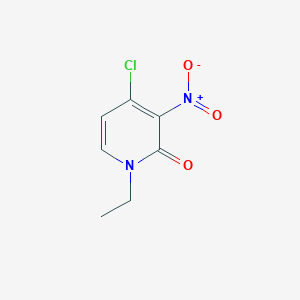
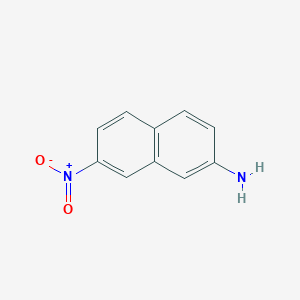
![6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid](/img/structure/B8733086.png)
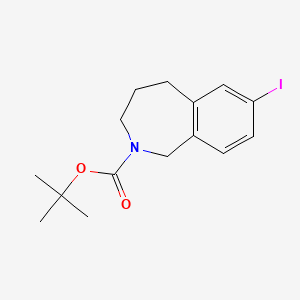
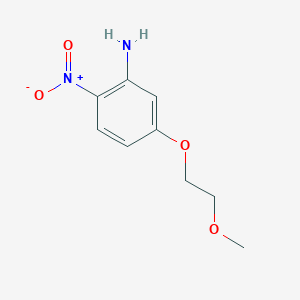
![7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8733113.png)
